molecular formula C18H20N4O3S B2490293 2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine CAS No. 2415563-63-0

2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine

Cat. No.: B2490293
CAS No.: 2415563-63-0
M. Wt: 372.44
InChI Key: PUGOLKXQANAUBV-UHFFFAOYSA-N
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Description

2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex organic compound that features a benzofuran ring, a pyrazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known for its ability to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The sulfonyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is unique due to its combination of a benzofuran ring, a pyrazine ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-26(24,16-1-2-17-13(7-16)3-6-25-17)22-11-14-9-21(10-15(14)12-22)18-8-19-4-5-20-18/h1-2,4-5,7-8,14-15H,3,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOLKXQANAUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CN(CC4C3)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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